Cas no 1807115-97-4 (3,4-Bis(trifluoromethyl)-2-nitrobenzamide)
3,4-Bis(trifluoromethyl)-2-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-Bis(trifluoromethyl)-2-nitrobenzamide
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- Inchi: 1S/C9H4F6N2O3/c10-8(11,12)4-2-1-3(7(16)18)6(17(19)20)5(4)9(13,14)15/h1-2H,(H2,16,18)
- InChI Key: ASXXFIMIYZVRPD-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C(N)=O)C=CC=1C(F)(F)F)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 402
- XLogP3: 2.4
- Topological Polar Surface Area: 88.9
3,4-Bis(trifluoromethyl)-2-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002279-1g |
3,4-Bis(trifluoromethyl)-2-nitrobenzamide |
1807115-97-4 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
3,4-Bis(trifluoromethyl)-2-nitrobenzamide Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3,4-Bis(trifluoromethyl)-2-nitrobenzamide
3,4-Bis(trifluoromethyl)-2-nitrobenzamide: A Comprehensive Overview
3,4-Bis(trifluoromethyl)-2-nitrobenzamide (CAS No. 1807115-97-4) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with two trifluoromethyl groups at the 3 and 4 positions and a nitro group at the 2 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
The trifluoromethyl groups attached to the benzene ring are known for their electron-withdrawing effects, which significantly influence the reactivity and stability of the compound. These groups also contribute to the compound's high thermal stability and resistance to chemical degradation. The nitro group at the 2 position further enhances the electron-deficient nature of the aromatic ring, making this compound an excellent candidate for use in electrophilic aromatic substitution reactions.
Recent studies have highlighted the potential of 3,4-Bis(trifluoromethyl)-2-nitrobenzamide in advanced materials development. Researchers have explored its use as a precursor for synthesizing novel polymers with enhanced mechanical and thermal properties. The compound's ability to undergo controlled polymerization under specific conditions has opened new avenues for its application in high-performance materials such as thermoplastics and composites.
In addition to its role in materials science, 3,4-Bis(trifluoromethyl)-2-nitrobenzamide has shown promise in pharmaceutical research. Its unique electronic properties make it a potential candidate for drug design, particularly in the development of bioactive molecules with high specificity and efficacy. Scientists have investigated its ability to act as a scaffold for constructing complex molecular architectures that mimic natural biomolecules.
The synthesis of 3,4-Bis(trifluoromethyl)-2-nitrobenzamide involves a multi-step process that typically begins with the preparation of intermediates such as trifluoromethylated benzene derivatives. Advanced techniques such as Friedel-Crafts acylation and subsequent nitration are often employed to achieve the desired substitution pattern on the benzene ring. The optimization of reaction conditions, including temperature and catalyst selection, is critical to ensure high yields and purity of the final product.
From an environmental perspective, 3,4-Bis(trifluoromethyl)-2-nitrobenzamide exhibits low toxicity and minimal environmental impact under standard conditions. Its stability under normal storage conditions makes it suitable for industrial applications where long-term shelf life is required. However, proper handling and disposal procedures should always be followed to ensure safety and compliance with regulatory standards.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 3,4-Bis(trifluoromethyl)-2-nitrobenzamide. Quantum mechanical calculations have revealed that the compound's reactivity is significantly influenced by the interplay between its substituents' electronic effects and steric hindrance. These findings have paved the way for more precise predictions of its behavior in various chemical reactions.
In conclusion, 3,4-Bis(trifluoromethyl)-2-nitrobenzamide (CAS No. 1807115-97-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is likely to grow even further.
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